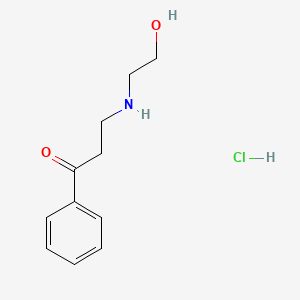
3-(2-Hydroxy-ethylamino)-1-phenyl-propan-1-one hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is an organic molecule with multiple functional groups. It contains a phenyl group (a ring structure common in many organic compounds), a propanone group (a type of ketone), and a hydroxyethylamino group (which includes an alcohol and an amine). These functional groups could potentially give this compound a variety of chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the phenyl group, the propanone group, and the hydroxyethylamino group would all contribute to the overall structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The phenyl group might undergo electrophilic aromatic substitution reactions, the propanone group could be involved in nucleophilic addition reactions, and the hydroxyethylamino group could participate in a variety of reactions due to the presence of both a hydroxyl (alcohol) and an amine group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, it might have a certain solubility in water or organic solvents, a specific melting point and boiling point, and specific reactivities with other chemicals .Wissenschaftliche Forschungsanwendungen
Metabolic Pathways in Designer Drugs
- Study Focus : Research on designer drugs bk-MBDB and bk-MDEA, which are structurally related to 3-(2-Hydroxy-ethylamino)-1-phenyl-propan-1-one hydrochloride, identified specific metabolites in human urine. The study revealed major metabolic pathways including N-dealkylation, demethylenation followed by O-methylation, and beta-ketone reduction (Zaitsu et al., 2009).
X-ray Structural Analysis
- Study Focus : X-ray structures and computational studies of cathinones, including 2-(Ethylamino)-1-(4-methylphenyl)propan-1-one, offer insights into molecular structures, aiding in understanding chemical properties and interactions (Nycz et al., 2011).
Antimycobacterial Properties
- Study Focus : A study on substituted 2-hydroxy-3-[(2-aryloxyethyl)amino]propyl 4-[(alkoxycarbonyl)amino]benzoates, closely related to the chemical , explored their potential as antimycobacterials. Some derivatives showed higher activity against M. avium subsp. paratuberculosis and M. intracellulare than standard treatments (Tengler et al., 2013).
Novel Synthesis Applications
- Study Focus : Novel synthesis techniques using biogenic ZnO nanoparticles for derivatives of 3, 3'-((phenyl) (ethylamino) methyl)-4-hydroxy-2H-chromen-2-one have been explored. The study also investigated their antioxidant activity and potential as corrosion inhibitors (Kumar et al., 2022).
Transformation in Chemical Synthesis
- Study Focus : Research on trans-4-Aryl-3-chloro-1-(2-chloroethyl)azetidin-2-ones, which transform into 3-aryl-2-(ethylamino)propan-1-ols, illustrates the compound's reactivity in chemical synthesis processes (Mollet et al., 2011).
Spectrophotometric Analysis in Biological Samples
- Study Focus : A study on 3-[2-[2-(2-hydroxyimino-1-methyl-propylideneamino)-ethylamino]-ethyl-imino]-butan-2-one oxime demonstrated its use in spectrophotometric determination of copper in pharmaceutical and biological samples, highlighting its analytical applications (Dalman et al., 2002).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(2-hydroxyethylamino)-1-phenylpropan-1-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c13-9-8-12-7-6-11(14)10-4-2-1-3-5-10;/h1-5,12-13H,6-9H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLSZJGSUZYGWIQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CCNCCO.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Hydroxy-ethylamino)-1-phenyl-propan-1-one hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

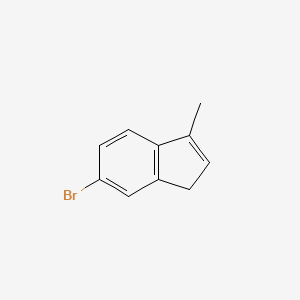
![N-(4-acetamidophenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2405610.png)
![3-[(1H-Benzimidazol-2-ylthio)methyl]-4-methoxybenzaldehyde](/img/structure/B2405612.png)
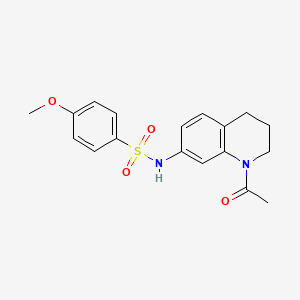
amine](/img/structure/B2405615.png)

![2-[2-[2-(2-Bromoethoxy)ethoxy]ethoxy]isoindole-1,3-dione](/img/structure/B2405617.png)
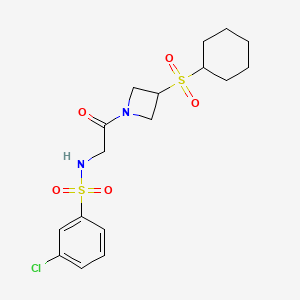
![N-(6-Bromoimidazo[1,2-a]pyrazin-2-yl)-1-propan-2-ylpyrazole-4-sulfonamide](/img/structure/B2405619.png)
![[3-(Bromomethyl)-4-fluorophenyl]methanol](/img/structure/B2405620.png)
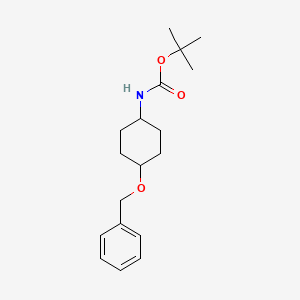

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2405629.png)
![3-[2-bromo-4-(trifluoromethyl)benzoyl]-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B2405630.png)